2-bromo-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide
Description
The compound 2-bromo-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide is a synthetic thiazolidinone derivative characterized by a complex heterocyclic framework. Its structure integrates a 1,3-thiazolidin-4-one core substituted with a 2-chlorobenzylidene moiety, a brominated benzohydrazide side chain, and a butanoyl linker. Such compounds are typically synthesized via multi-step condensation reactions involving hydrazide intermediates and substituted aldehydes, as observed in analogous synthetic pathways .
Properties
Molecular Formula |
C21H17BrClN3O3S2 |
|---|---|
Molecular Weight |
538.9 g/mol |
IUPAC Name |
2-bromo-N'-[4-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]benzohydrazide |
InChI |
InChI=1S/C21H17BrClN3O3S2/c22-15-8-3-2-7-14(15)19(28)25-24-18(27)10-5-11-26-20(29)17(31-21(26)30)12-13-6-1-4-9-16(13)23/h1-4,6-9,12H,5,10-11H2,(H,24,27)(H,25,28)/b17-12- |
InChI Key |
XMDXMMAHUDWPMU-ATVHPVEESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=CC=C3Br)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=CC=C3Br)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-bromo-N’-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide typically involves multiple steps. One common method includes the reaction of 2-bromobenzohydrazide with 4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N’-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N’-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The 2-chlorobenzylidene group in the target compound may confer distinct electronic effects compared to 4-chloro or nitro-substituted analogs, influencing reactivity and bioactivity .
Physicochemical Properties
- Solubility: The butanoyl linker and bromobenzohydrazide group likely reduce aqueous solubility compared to methoxy- or hydroxy-substituted analogs .
- Stability : The 2-thioxo group may increase susceptibility to oxidation compared to 2-oxo derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
